Methyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate

Description

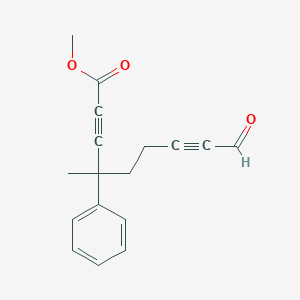

Methyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate is a synthetic polyacetylene ester characterized by a conjugated diyne system (C≡C–C≡C), a phenyl group at position 4, and a ketone group at position 8.

Properties

CAS No. |

650140-17-3 |

|---|---|

Molecular Formula |

C17H16O3 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

methyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate |

InChI |

InChI=1S/C17H16O3/c1-17(12-7-4-8-14-18,13-11-16(19)20-2)15-9-5-3-6-10-15/h3,5-6,9-10,14H,7,12H2,1-2H3 |

InChI Key |

MXVGKVDIINEPAN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC#CC=O)(C#CC(=O)OC)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Method A: Base-Catalyzed Synthesis

In one of the prevalent synthesis methods, Methyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate is prepared through a base-catalyzed reaction involving various starting materials.

- Methyl 4-methylbenzenesulfonate

- Diisopropylamine

- n-butyllithium

- THF (Tetrahydrofuran)

- A chilled solution of diisopropylamine in dry THF is prepared.

- n-butyllithium is added dropwise while maintaining a temperature between -10°C and -25°C.

- A solution of 1-(4-Fluorophenyl)-2-phenyl-ethanone is introduced gradually.

- The reaction mixture is stirred at low temperatures (-60°C to -78°C) for one hour.

- After warming the mixture slightly, water is added to quench the reaction.

Yield: Approximately 85% with a final product purity assessed by HPLC.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Diisopropylamine, n-butyllithium | -10°C to -25°C | - |

| 2 | 1-(4-Fluorophenyl)-2-phenyl-ethanone | -60°C to -78°C | 85% |

Method B: Reflux Method

Another effective method involves refluxing starting materials in a solvent medium.

- Potassium carbonate

- Acetone

- Methyl 4-methylbenzenesulfonate

- A mixture of the methyl compound and potassium carbonate is prepared in acetone.

- The mixture is stirred at room temperature for five hours under dark conditions.

- After filtration, the crude product is purified via recrystallization from isopropyl alcohol.

Yield: Approximately 80% with high purity (99.8%).

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Potassium carbonate, Acetone | Room temperature (5h) | - |

| 2 | Isopropyl alcohol for recrystallization | Heat to 85–90°C | 80% |

Characterization Techniques

Characterization of this compound typically involves several analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insights into the molecular structure and purity of the synthesized compound. For instance, the proton NMR spectrum may show distinct chemical shifts corresponding to different hydrogen environments in the molecule.

High Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the final product quantitatively. It separates components based on their interactions with a stationary phase under high pressure.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

Methyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can affect molecular pathways and enzyme activities, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 9-Hydroxynona-4,7-Diynoate

- Structural Differences : Lacks the 4-methyl-4-phenyl substitution and the 9-oxo group present in the target compound. Instead, it features a hydroxyl group at position 9.

- Synthetic Utility: Used as a precursor in radiolabeling studies for fatty acid tracers. Its synthesis involves Sonogashira coupling and hydroxylation, contrasting with the target compound’s likely route involving ketone introduction via oxidation or substitution .

Methyl 9-Bromonona-4,7-Diynoate

- Structural Differences : Substitutes the 9-oxo group with a bromine atom, enhancing electrophilicity.

- Applications : Acts as an intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura), leveraging the bromine for further functionalization. The target compound’s ketone group may instead participate in nucleophilic additions or reductions .

Fatty Acid Methyl Esters (FAMEs)

- General Comparison : FAMEs like methyl shikimate () share the ester functional group but lack conjugated diyne systems or aromatic substitutions.

- Analytical Data : FAMEs are typically analyzed via GC-MS or HPLC (e.g., methyl shikimate in Figure 5D), whereas polyacetylene esters like the target compound require specialized NMR and IR techniques to confirm conjugated alkyne vibrations (~2200 cm⁻¹ in FTIR) and deshielded carbonyl signals (170–200 ppm in ¹³C NMR) .

Diterpenoid Methyl Esters

- Natural vs. Synthetic Origins: Compounds like sandaracopimaric acid methyl ester () are naturally occurring diterpenoids with fused ring systems, differing from the synthetic, linear polyacetylene structure of the target compound.

- Bioactivity: Diterpenoid esters often exhibit antimicrobial or anti-inflammatory properties, whereas polyacetylene esters are explored for photophysical properties or as synthetic intermediates .

Data Table: Key Properties of Methyl 4-Methyl-9-Oxo-4-Phenylnona-2,7-Diynoate and Analogs

| Compound | Molecular Formula (Inferred) | Key Functional Groups | Synthetic Method | Applications |

|---|---|---|---|---|

| This compound | C₁₇H₁₄O₃ | Diyne, phenyl, ketone | Likely Sonogashira coupling + oxidation | Intermediate for bioactive molecules |

| Methyl 9-hydroxynona-4,7-diynoate | C₁₀H₁₂O₃ | Diyne, hydroxyl | Sonogashira coupling + hydroxylation | Radiolabeled tracer synthesis |

| Methyl 9-bromonona-4,7-diynoate | C₁₀H₁₁BrO₂ | Diyne, bromine | Halogenation of diyne precursors | Cross-coupling reactions |

| Sandaracopimaric acid methyl ester | C₂₁H₃₂O₂ | Diterpene, carboxylic ester | Natural extraction + methylation | Antimicrobial studies |

Research Findings and Challenges

- Synthetic Complexity : The target compound’s 4-phenyl and 9-oxo groups necessitate multi-step protocols, including regioselective alkyne couplings and ketone protection/deprotection, which are less straightforward than methods for simpler FAMEs .

- Stability Issues: Conjugated diynes are prone to polymerization under light or heat, requiring inert storage conditions. This contrasts with stable diterpenoid esters like ferruginol derivatives .

Biological Activity

Methyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate (CAS No. 650140-17-3) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a conjugated diynone system, which is significant for its biological activity. The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C13H10O3 |

| Molecular Weight | 218.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 650140-17-3 |

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties . Research has shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds with conjugated systems are known to interact with DNA and disrupt replication processes, leading to increased cancer cell death .

The proposed mechanism of action for this compound involves:

- Intercalation with DNA : The compound may intercalate between DNA base pairs, disrupting normal replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.

- Inhibition of Key Enzymes : There is evidence suggesting that such compounds can inhibit enzymes involved in cancer cell metabolism, further contributing to their anticancer effects .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound and related compounds:

- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of several cancer cell lines at micromolar concentrations. For example, a study reported a significant reduction in viability in breast cancer cell lines when treated with the compound .

- In Vivo Studies : Preliminary in vivo studies using animal models have suggested that treatment with this compound resulted in tumor size reduction compared to control groups. These findings indicate potential for further development as an anticancer agent .

- Synergistic Effects : Some research has indicated that combining this compound with other chemotherapeutic agents may enhance its efficacy, suggesting a potential role in combination therapy for cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Methyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis of structurally related diynoate derivatives typically involves coupling reactions under anhydrous conditions. For example, β-keto esters can undergo alkynylation using LiHMDS as a strong base at -78°C, followed by triflate formation and quenching with NHCl . Modifications include using CuI/NaI as catalysts in DMF with CsCO as a base for alkyne coupling, achieving yields up to 83% after column chromatography . Key variables affecting yield include reaction temperature, choice of solvent (e.g., THF vs. DMF), and stoichiometric ratios of reagents.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : H NMR and C NMR are essential for confirming the structure, particularly for resolving olefinic and carbonyl signals. For example, H NMR in CDCl can identify methyl groups (δ ~1.24 ppm) and aromatic protons (δ ~7.46–8.01 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms ester carbonyl stretches (~1740 cm). X-ray crystallography (via SHELX programs) resolves stereochemistry in crystalline derivatives .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : The compound’s analogs are classified under acute toxicity (Category 4 for oral, dermal, and inhalation routes). Handling requires PPE (gloves, lab coat), a fume hood for weighing, and emergency eyewash/shower access. Storage should be in airtight containers at -20°C, with disposal via incineration for halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies between predicted and observed NMR signals (e.g., unexpected splitting or shifts) may arise from conformational flexibility or impurities. Use 2D NMR (COSY, HSQC) to assign coupling patterns. Cross-validate with X-ray crystallography (via SHELXL refinement) for unambiguous stereochemical assignments . If MS data conflicts, re-analyze using ESI/APCI ionization modes to detect adducts or fragmentation artifacts.

Q. What strategies optimize low yields in the synthesis of this compound?

- Methodological Answer : Low yields often stem from side reactions at the diyne or keto groups. Strategies include:

- Temperature control : Maintain -78°C during base-sensitive steps to prevent decomposition .

- Catalyst screening : Test Pd/Cu vs. CuI/NaI systems for alkyne couplings .

- Purification : Use gradient flash chromatography (0–50% EtOAc/hexane) to separate polar byproducts .

- In situ monitoring : Employ TLC or inline IR to track reaction progress and adjust stoichiometry.

Q. How can this compound serve as a precursor for bioactive derivatives?

- Methodological Answer : The keto and diyne moieties are reactive sites for derivatization. For example:

- Bromination : Treat with CBr/PPh in DCM to introduce bromine at the terminal alkyne, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Reduction : Use NaBH or DIBAL-H to reduce the ketone to an alcohol for glycosylation or esterification.

- Biological testing : Screen derivatives for anti-inflammatory or anticancer activity by modifying the phenyl group (e.g., adding electron-withdrawing substituents).

Q. What experimental designs address stability challenges during storage or reaction?

- Methodological Answer : The compound’s α,β-unsaturated ester is prone to hydrolysis. Stability studies should:

- Assess solvent effects : Test stability in aprotic solvents (e.g., DCM, THF) vs. protic solvents (e.g., MeOH).

- Monitor degradation : Use accelerated aging tests (40°C/75% RH) with HPLC-MS to identify breakdown products.

- Add stabilizers : Include radical inhibitors (e.g., BHT) or store under inert gas (N) to prevent oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.